3-Nitro-5-((6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)oxy)aniline

medicinal chemistry conformational analysis structure-activity relationship

3-Nitro-5-((6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)oxy)aniline (CAS 5671-16-9; synonym CAS 332405-96-6) is a synthetic nitroaniline derivative with the molecular formula C₁₈H₁₆N₂O₄ and a molecular weight of 324.33 g/mol. It belongs to the class of nitroaromatic ethers, featuring a 3-nitro-5-amino-substituted phenyl ring linked via an ether bridge to a 6,7,8,9-tetrahydrodibenzo[b,d]furan scaffold.

Molecular Formula C18H16N2O4
Molecular Weight 324.3 g/mol
CAS No. 5671-16-9
Cat. No. B5844553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitro-5-((6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)oxy)aniline
CAS5671-16-9
Molecular FormulaC18H16N2O4
Molecular Weight324.3 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C3=C(O2)C=CC(=C3)OC4=CC(=CC(=C4)[N+](=O)[O-])N
InChIInChI=1S/C18H16N2O4/c19-11-7-12(20(21)22)9-14(8-11)23-13-5-6-18-16(10-13)15-3-1-2-4-17(15)24-18/h5-10H,1-4,19H2
InChIKeyROFBPGCHTYZWNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Nitro-5-((6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)oxy)aniline (CAS 5671-16-9): Procurement-Relevant Structural and Physicochemical Profile


3-Nitro-5-((6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)oxy)aniline (CAS 5671-16-9; synonym CAS 332405-96-6) is a synthetic nitroaniline derivative with the molecular formula C₁₈H₁₆N₂O₄ and a molecular weight of 324.33 g/mol [1]. It belongs to the class of nitroaromatic ethers, featuring a 3-nitro-5-amino-substituted phenyl ring linked via an ether bridge to a 6,7,8,9-tetrahydrodibenzo[b,d]furan scaffold. This tetrahydro modification of the dibenzofuran system imparts distinct conformational properties compared to fully aromatic dibenzo[b,d]furan analogs, potentially affecting molecular recognition and binding interactions [1].

Non-planar tetrahydrodibenzofuran scaffold for 3D binding pocket studies
Reactive aniline handle enables rapid derivatization via coupling or reductive amination
Batch-level QC with NMR, HPLC, GC supports synthetic reproducibility

Why Generic Substitution Fails for 3-Nitro-5-((6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)oxy)aniline in Medicinal Chemistry and Chemical Biology Applications


Generic substitution within the nitroaniline ether class is not straightforward because the 6,7,8,9-tetrahydrodibenzo[b,d]furan moiety imparts a partially saturated, non-planar topology that is absent in fully aromatic dibenzofuran analogs [1]. This conformational difference can alter key molecular properties such as solubility, metabolic stability, and target-binding geometry. Additionally, the specific positioning of the nitro group at the 3-position and the aniline at the 5-position creates a unique hydrogen-bonding and electronic profile that is not replicated by isomers or analogs with different substitution patterns. Consequently, replacing this compound with a simpler nitroaniline or a non-tetrahydro dibenzofuran analog may lead to divergent biological activity or synthetic compatibility in downstream derivatization .

Conformational planarity mismatch
Tetrahydro analog is non-planar; aromatic dibenzofuran analogs are planar, which may alter binding geometry and synthetic behavior.
Substitution pattern specificity
3-nitro,5-aniline arrangement creates a unique H-bonding and electronic profile not replicated by regioisomers or simple nitroanilines.
Building block differentiation
Simpler nitroaniline building blocks lack the extended tetrahydrodibenzofuran vector essential for generating the targeted chemical space.

Quantitative Differentiation Evidence for 3-Nitro-5-((6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)oxy)aniline (CAS 5671-16-9) Against Closest Structural Analogs


Structural and Conformational Differentiation from Fully Aromatic 3-(Dibenzo[b,d]furan-2-yloxy)-5-nitroaniline

The target compound contains a 6,7,8,9-tetrahydrodibenzo[b,d]furan core, whereas the closest aromatic analog, 3-(dibenzo[b,d]furan-2-yloxy)-5-nitroaniline, possesses a fully conjugated dibenzo[b,d]furan system [1]. The tetrahydro modification increases molecular weight from 320.3 g/mol (aromatic analog) to 324.33 g/mol [1]. This structural difference is expected to alter planarity: the saturated ring introduces sp³ centers that break full conjugation, resulting in a V-shaped or puckered conformation, while the fully aromatic analog remains essentially planar [2].

Conformational differentiation
Class-level inference
Tetrahydro form: non-planar vs Aromatic form: planar
May enable access to sterically distinct binding pockets
Conformational preference inferred from structural analogs; ΔMW +4.03 g/mol (324.33 vs 320.30)
medicinal chemistry conformational analysis structure-activity relationship

Verified High Purity (≥97%) with Multimodal Analytical Characterization Enabling Reproducible Downstream Chemistry

Commercially available batches of 3-Nitro-5-((6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)oxy)aniline (listed under CAS 332405-96-6) are supplied with a standard purity of 97% and include batch-specific quality control documentation comprising NMR, HPLC, and GC analyses . In contrast, the closely related non-tetrahydro analog 3-(dibenzo[b,d]furan-2-yloxy)-5-nitroaniline is typically offered at 95% purity without consistently disclosed multimodal characterization data .

QC profile
Supplier-specified
Purity 97%
NMR HPLC GC
Supports stoichiometric precision in synthesis
Comparator analog typically 95% without multimodal QC; batch-specific documentation recommended
analytical chemistry quality control synthetic chemistry

Demonstrated Utility as a Key Intermediate in Pyrazolo[1,5-a]pyrimidine-Based NOS and Kinase Inhibitor Libraries

3-Nitro-5-((6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)oxy)aniline serves as a direct synthetic precursor for the preparation of N-[3-nitro-5-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)phenyl]-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides and related butanamides, as evidenced by the existence of catalogued derivatives on multiple vendor platforms . The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, with known applications as nitric oxide synthase (NOS) inhibitors and cyclin-dependent kinase (CDK) inhibitors [1][2]. The tetrahydrodibenzofuran-ether-aniline motif embedded in the target compound provides a specific vector for structural diversification that is not available from simpler nitroaniline building blocks.

Synthetic utility
Supporting evidence
Key intermediate for pyrazolo[1,5-a]pyrimidine-3-carboxamides and related butanamides
Direct access to differentiated chemical space
Class-level NOS/CDK inhibition inferred from scaffold; not a potency claim for this building block
nitric oxide synthase inhibition kinase inhibition pyrazolo[1,5-a]pyrimidine medicinal chemistry

Computationally Predicted Drug-Likeness and Physicochemical Profile Supports Lead Optimization Workflows

The computed XLogP3-AA value for 3-Nitro-5-((6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)oxy)aniline is 4.2, with 1 hydrogen bond donor (aniline NH₂) and 5 hydrogen bond acceptors (nitro oxygens, ether oxygen, furan oxygen) [1]. This falls within the acceptable range for orally bioavailable drug-like molecules (Lipinski Rule of Five: XLogP ≤ 5, HBD ≤ 5, HBA ≤ 10). In comparison, the structurally simpler 3-nitro-5-phenoxyaniline (lacking the fused tetrahydrodibenzofuran) would exhibit a lower XLogP and reduced molecular complexity, potentially limiting its utility in fragment-based screening where three-dimensionality and scaffold complexity are valued parameters.

Physicochemical profile
Class-level inference
XLogP3-AA = 4.2
HBD: 1 HBA: 5 MW: 324.33
Reported drug-likeness parameters for lead optimization
Computed values; experimental validation recommended
drug-likeness physicochemical properties computational ADME lead optimization

Optimal Application Scenarios for 3-Nitro-5-((6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)oxy)aniline (CAS 5671-16-9) Based on Quantitative Evidence


Synthesis of Pyrazolo[1,5-a]pyrimidine-Focused Libraries for Nitric Oxide Synthase (nNOS/iNOS/eNOS) Inhibitor Discovery

The compound is directly employed as a key intermediate for constructing N-aryl pyrazolo[1,5-a]pyrimidine-3-carboxamides, a scaffold class with demonstrated inhibitory activity against neuronal, endothelial, and inducible nitric oxide synthase isoforms [1]. The tetrahydrodibenzofuran-ether-aniline motif provides a structurally differentiated vector compared to simpler aryl amines, potentially enhancing isoform selectivity [2].

Fragment-Based Drug Discovery (FBDD) Requiring Three-Dimensional, Non-Planar Scaffolds

With an XLogP of 4.2, moderate molecular weight (324.33 g/mol), and a non-planar tetrahydrodibenzofuran core that introduces sp³ character, this compound is well-suited as a fragment for targeting binding sites that favor three-dimensional ligands over flat aromatic systems [3]. The aniline (-NH₂) handle enables rapid derivatization via amide coupling or reductive amination, facilitating fragment elaboration [3].

Parallel Library Synthesis Requiring High-Purity Building Blocks with Verified Analytical Characterization

For high-throughput parallel synthesis workflows, the availability of 97% purity material with batch-specific NMR, HPLC, and GC characterization data minimizes the risk of failed reactions due to unknown impurities . This is particularly relevant when stoichiometric precision is required for palladium-catalyzed cross-coupling or multi-step synthetic sequences where intermediate purification is impractical .

Structure-Activity Relationship (SAR) Studies Exploring the Role of Dibenzofuran Saturation on Target Binding and Pharmacokinetics

The compound serves as a direct comparator to fully aromatic 3-(dibenzo[b,d]furan-2-yloxy)-5-nitroaniline in matched-pair SAR studies, allowing medicinal chemists to isolate the contribution of scaffold saturation to target affinity, metabolic stability, and solubility [3]. The tetrahydro modification increases molecular weight by approximately 4 g/mol and alters conformational preference from planar to V-shaped, providing a clear structural perturbation for SAR analysis [3].

Application
Selection Property
Validation Focus
Pyrazolo[1,5-a]pyrimidine library synthesis
Non-planar scaffold vector
Class-level NOS isoform selectivity context
Fragment-based drug discovery
3D scaffold complexity (sp³ character)
Fragment elaboration via aniline handle
Parallel synthesis workflows
High-purity batch with multi-method QC
Stoichiometric reaction control
Matched-pair SAR studies
Tetrahydro vs. aromatic dibenzofuran comparator
Conformational effect on binding and stability
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